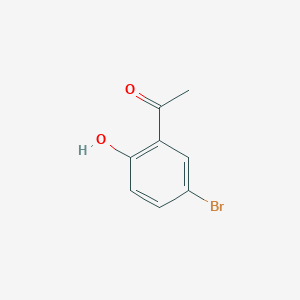

5'-溴-2'-羟基苯乙酮

描述

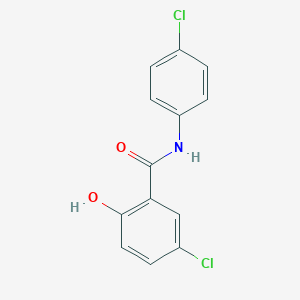

5-Bromo-2'-hydroxyacetophenone, also known as 5-bromoacetophenone, is an organic compound with a molecular formula of C8H7BrO2. It is a colorless to pale yellow solid that is soluble in organic solvents and is used in a variety of chemical processes. It is an important intermediate in the synthesis of pharmaceuticals, dyes, agrochemicals, and other organic compounds. The compound has also been used in the synthesis of a variety of heterocyclic compounds, such as benzothiazoles, and in the synthesis of polymers.

科学研究应用

金属配合物的合成和表征

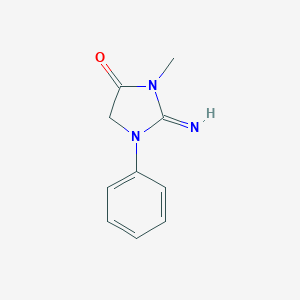

5'-溴-2'-羟基苯乙酮在合成各种金属配合物中起着至关重要的配体作用,展示了显著的配位化学。它在与镍等金属形成配合物时起着关键作用,通过酚-O、偶氮亚胺-N和硫醇-S原子进行配位。这些配合物已经通过X射线衍射、光谱学和密度泛函理论研究进行了分析,突出了它们的分子几何结构、振动频率和电子跃迁(Kılıç-Cıkla等,2017)。

聚合物合成和配合物研究

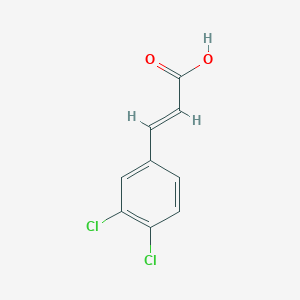

该化合物还在聚合物的合成以及其与金属离子的相互作用中发挥着至关重要的作用。一项研究表明,它在通过钯催化反应创建新的苯乙烯衍生物中发挥作用。这种衍生物进一步参与了聚合过程,并与铜离子形成了配合物,展示了它在创造具有潜在应用于材料科学的新型聚合材料中的实用性(Riaz et al., 2004)。

金属配合物的抗菌活性

从5'-溴-2'-羟基苯乙酮衍生的过渡金属配合物表现出抗菌性能。研究表明,这些配合物对各种细菌和真菌具有有效性,表明它们作为抗菌剂的潜力。量子力学和药效团分析进一步揭示了金属配位引起的药效团模式变化,为设计具有定向活性特征的新化合物打开了途径(Maldhure et al., 2020)。

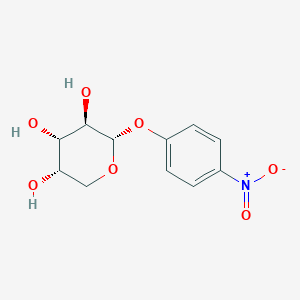

铜离子的萃取和选择性

该化合物用于合成席夫碱配体,展示了对铜(II)离子的选择性萃取和传输。这些配体通过与铜离子相互作用,可以从含有其他金属的混合物中选择性地萃取铜离子,表明在金属纯化和回收过程中具有应用潜力(Fathi et al., 2008)。

安全和危害

This compound is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to avoid contact with skin and eyes. Use of personal protective equipment and adequate ventilation is advised .

生化分析

Biochemical Properties

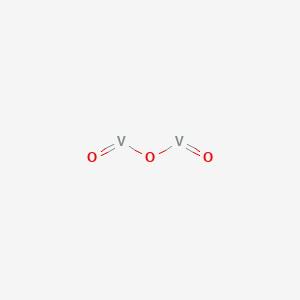

It has been used as a ligand in the preparation of tetrahedral metallocene complexes containing vanadium (IV), which have shown potential spermicidal activity against human sperm .

Cellular Effects

Given its potential role in the preparation of metallocene complexes, it may influence cellular processes related to fertility and reproduction .

Temporal Effects in Laboratory Settings

It is soluble in chloroform , suggesting that it may be stable in certain solvents over time.

Metabolic Pathways

Given its role in the synthesis of metallocene complexes, it may interact with enzymes or cofactors involved in metal ion metabolism .

Transport and Distribution

Given its solubility in chloroform , it may be able to pass through cell membranes and distribute within cells.

Subcellular Localization

Given its potential role in the synthesis of metallocene complexes, it may localize to areas of the cell where metal ion metabolism occurs .

属性

IUPAC Name |

1-(5-bromo-2-hydroxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO2/c1-5(10)7-4-6(9)2-3-8(7)11/h2-4,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQCCNFFIOWYINW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC(=C1)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50162864 | |

| Record name | Acetophenone, 5'-bromo-2'-hydroxy- (6CI,7CI,8CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50162864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1450-75-5 | |

| Record name | 5′-Bromo-2′-hydroxyacetophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1450-75-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanone, 1-(5-bromo-2-hydroxyphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001450755 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1450-75-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46621 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetophenone, 5'-bromo-2'-hydroxy- (6CI,7CI,8CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50162864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。